1H-Indazol-3-ol synthesis and characterization
1H-Indazol-3-ol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazol-3-ol
Introduction
1H-Indazol-3-ol, and its derivatives, represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a core component in a variety of pharmacologically active agents, valued for its ability to mimic the indole structure and participate in crucial biological interactions. 1H-Indazol-3-ol exists in a tautomeric equilibrium with its keto form, 1,2-dihydro-3H-indazol-3-one. Research indicates that while the keto form can be present, the 1H-indazol-3-ol tautomer generally predominates, particularly in solution.[1] This guide provides a comprehensive overview of a classical and reliable method for its synthesis, detailed experimental protocols, and a summary of its key characterization data for researchers and scientists in the field.
Synthesis of 1H-Indazol-3-ol (Indazolone)
A well-established and dependable route for the synthesis of 1H-Indazol-3-ol (commonly referred to as indazolone in older literature) begins with anthranilic acid. The process involves a multi-step sequence: diazotization of the amine, reduction of the resulting diazonium salt to a hydrazine derivative, and subsequent intramolecular cyclization to form the indazole ring system.
Caption: Synthetic workflow for 1H-Indazol-3-ol from anthranilic acid.
Quantitative Data Summary for Synthesis
The following table summarizes the key quantitative parameters for the synthesis of 1H-Indazol-3-ol, adapted from established procedures.
| Step | Starting Material | Key Reagents | Temperature | Duration | Typical Yield |
| 1. Diazotization | Anthranilic Acid | Sodium Nitrite, Hydrochloric Acid | 0-3 °C | ~45 min | Intermediate |
| 2. Reduction | Diazonium Salt | Aqueous Sulfur Dioxide | 5-10 °C | 12.5 hours | Intermediate |
| 3. Cyclization | o-Hydrazinobenzoic Acid HCl | Hydrochloric Acid, Water | Reflux | 30 min | 90-95% |
Experimental Protocols
The protocols provided below are based on the robust procedures detailed in Organic Syntheses.
Protocol 1: Synthesis of o-Hydrazinobenzoic Acid Hydrochloride (Intermediate)
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Preparation : In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature thermometer, suspend 42 g (0.31 mole) of anthranilic acid in 300 mL of water. The beaker should be placed in an ice-salt bath.
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Acidification : Add 340 mL of concentrated hydrochloric acid in a single portion while stirring. The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.
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Diazotization : Cool the mixture to 0 °C. Prepare a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 mL of water. Add this solution slowly via a dropping funnel, ensuring the tip is below the surface of the suspension, over approximately 30 minutes. Maintain the reaction temperature below 3 °C throughout the addition.
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Reduction : In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0–5 °C. While continuing a brisk stream of SO₂, add the cold diazonium salt solution in portions over 30 minutes, keeping the temperature between 5–10 °C.
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Isolation : After the addition is complete, continue passing SO₂ for another 30 minutes. Allow the mixture to stand at room temperature for 12 hours. Add 3 L of concentrated hydrochloric acid to precipitate the product.
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Filtration : Chill the mixture to 0–5 °C and filter the solid product using a precooled Büchner funnel. Wash the cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid to yield o-hydrazinobenzoic acid hydrochloride.[2]
Protocol 2: Synthesis of 1H-Indazol-3-ol (Indazolone)
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Cyclization : In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.
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Heating : Heat the mixture to reflux and maintain for 30 minutes.
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Concentration : Transfer the resulting pale yellow solution to a large evaporating dish and concentrate on a steam bath to approximately one-fourth of its original volume.
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Crystallization : Cool the concentrated solution in an ice bath for several hours to allow the product to crystallize.
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Isolation : Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry. The typical yield of 1H-Indazol-3-ol is between 29.5-31.5 g (90–95%).[2]
Characterization of 1H-Indazol-3-ol
The structural confirmation of 1H-Indazol-3-ol is achieved through a combination of physicochemical and spectroscopic methods.
Physicochemical and Spectroscopic Data
The following table presents the key characterization data for 1H-Indazol-3-ol.
| Property / Technique | Value / Observation |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Appearance | White to light gray crystalline solid |
| Melting Point | 247-250 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ ~12.3 (br s, 1H, N-H), ~10.5 (br s, 1H, O-H), ~7.6 (d, 1H), ~7.3 (t, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H) ppm. (Predicted based on similar structures) |
| ¹³C NMR (DMSO-d₆) | δ ~155.0, ~142.0, ~127.5, ~121.5, ~120.0, ~115.0, ~110.0 ppm. (Predicted based on similar structures) |
| IR Spectroscopy (KBr, cm⁻¹) | Broad absorption ~3200-2500 (O-H, N-H stretching), ~1620 (C=N stretching), ~1590 (C=C aromatic stretching) |
| Mass Spectrometry (EI) | m/z (%): 134 (M⁺, 100), 105, 78, 77 |
Note: NMR spectral data are predicted based on the known chemical shifts of the indazole core and the electronic effects of the hydroxyl group. Exact values may vary based on solvent and experimental conditions.
Characterization Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆. The broad singlets observed in the ¹H NMR spectrum are characteristic of the acidic N-H and O-H protons.
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Infrared (IR) Spectroscopy : IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. The broad absorption band in the high-frequency region is indicative of the hydrogen-bonded O-H and N-H groups, which is a key feature confirming the indazolol structure.
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Mass Spectrometry (MS) : Mass spectra are acquired to confirm the molecular weight of the compound. Electron ionization (EI) is a common method that provides the molecular ion peak (M⁺) and characteristic fragmentation patterns.
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Melting Point Determination : The melting point is measured using a standard melting point apparatus to assess the purity of the synthesized compound. A sharp melting range indicates high purity.
